molecular formula C7H11ClO B14643493 5-Chloro-2-ethylpent-4-enal CAS No. 54814-15-2

5-Chloro-2-ethylpent-4-enal

Cat. No.: B14643493
CAS No.: 54814-15-2
M. Wt: 146.61 g/mol
InChI Key: MPUFMUPVNKWLQJ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylpent-4-enal is an organic compound with the molecular formula C7H11ClO. It is a chlorinated aldehyde that features both an alkene and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethylpent-4-enal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.

Major Products Formed

    Oxidation: 5-Chloro-2-ethylpentanoic acid.

    Reduction: 5-Chloro-2-ethylpent-4-enol.

    Substitution: 5-Hydroxy-2-ethylpent-4-enal or 5-Amino-2-ethylpent-4-enal.

Scientific Research Applications

5-Chloro-2-ethylpent-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkenes. It serves as a model substrate for investigating the activity of various enzymes.

    Medicine: Research into the potential biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 5-Chloro-2-ethylpent-4-enal exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the alkene group can undergo addition reactions. The chlorine atom can participate in substitution reactions, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpent-4-enal: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-3-ethylpent-4-enal: Chlorine atom positioned differently on the carbon chain.

    5-Bromo-2-ethylpent-4-enal: Bromine atom instead of chlorine.

Uniqueness

5-Chloro-2-ethylpent-4-enal is unique due to the combination of its functional groups and the position of the chlorine atom. This specific arrangement imparts distinct reactivity patterns and makes it a valuable compound for various chemical and biological studies.

Properties

CAS No.

54814-15-2

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

5-chloro-2-ethylpent-4-enal

InChI

InChI=1S/C7H11ClO/c1-2-7(6-9)4-3-5-8/h3,5-7H,2,4H2,1H3

InChI Key

MPUFMUPVNKWLQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=CCl)C=O

Origin of Product

United States

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